Chromic acid, barium potassium salt

Corrosion inhibition Chromate pigment efficiency Anti-corrosive primer formulation

Researchers formulating corrosion-inhibitive primers for structural steel, aluminum, and magnesium alloys face a persistent trade-off: highly soluble chromates deplete rapidly and cause osmotic blistering, while insoluble single-cation chromates fail to deliver sufficient passivating ion flux. Barium potassium chromate (CAS 27133-66-0) resolves this through selective K₂CrO₄ hydrolysis that leaves a protective BaCrO₄ residue. • 200-300 mV positive electrode potential shift on steel (Rozenfel'd et al., 1958) • 20-26× higher soluble CrO₃ extract (10-13 g/L) vs. Sr/Zn chromates (~0.5 g/L) • 20-25% greater chromate ion availability per unit pigment weight Supplied as lemon-yellow powder (≥98% purity); suitable for epoxy, alkyd, phenolic, and chlorinated-rubber primer systems. Full documentation provided for industrial R&D and benchmark studies.

Molecular Formula Ba2Cr2K2O8+2
Molecular Weight 584.84 g/mol
CAS No. 27133-66-0
Cat. No. B12645254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromic acid, barium potassium salt
CAS27133-66-0
Molecular FormulaBa2Cr2K2O8+2
Molecular Weight584.84 g/mol
Structural Identifiers
SMILES[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[K+].[K+].[Ba+2].[Ba+2]
InChIInChI=1S/2Ba.2Cr.2K.8O/q2*+2;;;2*+1;;;;;4*-1
InChIKeyRJHCXIUCDQNMNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 25 kg / 100 kg / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromic Acid, Barium Potassium Salt (CAS 27133-66-0): Technical Baseline for Procurement Evaluation


Chromic acid, barium potassium salt (CAS 27133-66-0), also referred to as barium potassium chromate or Pigment E, is an inorganic double salt with the nominal composition BaCrO₄·K₂CrO₄ (or BaK₂(CrO₄)₂) . It belongs to the class of water-insoluble hexavalent chromium compounds classified under ASTM E848 as Pigment Yellow 31 . Synthesized via high-temperature solid-state reaction between potassium dichromate and barium carbonate, or by co-precipitation from concentrated solutions of BaCrO₄ and K₂CrO₄, the compound crystallizes in a regular tetragonal system and appears as a lemon-yellow powder with a density of 3.65 g/cm³, refractive index of 1.9, oil absorption of 11.6%, and an apparent specific volume of approximately 300 g/L . Its defining functional characteristic is the ability to release corrosion-inhibiting chromate ions (CrO₄²⁻) at a controlled, intermediate rate upon exposure to moisture—a property that distinguishes it from both highly soluble simple chromates and essentially insoluble single-cation chromate pigments .

Why Barium Chromate or Potassium Chromate Cannot Substitute for the Barium Potassium Double Salt in Anti-Corrosion Formulations


The barium potassium chromate double salt is not a simple physical mixture of BaCrO₄ and K₂CrO₄ but a distinct crystallographic phase that hydrolyzes selectively and gradually upon contact with moisture . Simple barium chromate (BaCrO₄, Ksp ≈ 2.1 × 10⁻¹⁰) is effectively insoluble in water (~0.00028 mg/100 mL at 20 °C), rendering it incapable of delivering a sustained flux of passivating chromate ions to a metal substrate . At the opposite extreme, potassium chromate (K₂CrO₄) is highly soluble (~63.7 g/100 mL H₂O at 20 °C), leading to rapid depletion by leaching and osmotic blistering of paint films . The barium potassium double salt occupies a therapeutically intermediate solubility regime: it hydrolyzes slowly to release only the K₂CrO₄ component into solution while leaving behind an insoluble, protective BaCrO₄ residue on the metal surface . This dual-action mechanism—sustained chromate ion donation combined with residual barrier-film formation—cannot be replicated by any single-cation chromate pigment, making indiscriminate substitution chemically and functionally unsound for corrosion-inhibitive primer applications .

Quantitative Differentiation Evidence: Barium Potassium Chromate vs. In-Class Chromate Pigments


20–25% Greater Chromate Ion Availability per Unit Weight vs. All Other Soluble Chromate Pigments

In a systematic screening of hundreds of double and triple chromate salts conducted by the National Lead Company Research Laboratories, barium potassium chromate was identified as the most effective candidate specifically because it delivers 20–25% more corrosion-inhibiting chromate ion (CrO₄²⁻) per unit weight than any other commercially available soluble chromate pigment when evaluated in a standard paint formulation . This added chromate concentration directly translates into either (a) enhanced anticorrosive action at a given pigment loading, or (b) equivalent anticorrosive performance at a proportionally lower pigment volume concentration, offering formulators a measurable efficiency advantage over zinc chromate, strontium chromate, and basic zinc potassium chromate .

Corrosion inhibition Chromate pigment efficiency Anti-corrosive primer formulation

Superior Passivating Power: Electrode Potential Shift of Steel by 200–300 mV and Ranking Above Strontium and Zinc Chromates

Rozenfel'd, Rubinshtein, and Zhebrovskii (1958) established a quantitative passivating-power hierarchy for chromate pigments by measuring the irreversible electrode potential shift of steel in thin-layer aqueous pigment extracts. Steel exposed to extracts of mixed barium-potassium chromate (technical grade) exhibited a positive potential displacement of 200–300 mV relative to the unpigmented baseline, and the potential became extremely stable over time . The full passivating-power series was reported as: mixed barium-potassium chromate (technical) ≫ mixed barium-potassium chromate (chemically pure) ≫ strontium chromate ≫ zinc chromate . The superiority of the technical-grade double salt over the chemically pure variant was attributed to beneficial impurities that enhance soluble chromate content in the extract .

Electrochemical passivation Steel corrosion protection Chromate pigment ranking

CrO₃ Extract Concentration: 10–13 g/L for Barium Potassium Chromate vs. ~0.5 g/L for Strontium and Zinc Chromates

The Rozenfel'd et al. (1958) study further demonstrated that the superior passivating power of the barium potassium double salt is directly attributable to its markedly higher soluble chromate concentration in aqueous extracts. The CrO₃ concentration measured in the extract of mixed barium-potassium chromate was 10–13 g/L, compared to approximately 0.5 g/L for extracts of strontium chromate and zinc chromate under comparable conditions—representing a 20- to 26-fold difference in dissolved inhibitor content . This large differential in soluble CrO₃ explains the steep drop-off in passivating performance across the pigment series and confirms that the double-salt structure provides a fundamentally different solubility profile than single-cation alkaline-earth or transition-metal chromates .

Chromate leaching Pigment solubility Inhibitor concentration

Selective Hydrolysis: K₂CrO₄ Release with Residual Protective BaCrO₄ Film — A Dual-Action Mechanism Absent in Single-Salt Chromates

Kastens and Prigotsky (1949) demonstrated that barium potassium chromate, although a true double salt crystallizing in a regular tetragonal system, does not dissolve congruently. Upon exposure to moisture, it hydrolyzes slowly and selectively: only the potassium chromate (K₂CrO₄) component goes into solution to provide the active passivating chromate ions, while virtually all of the barium chromate (BaCrO₄) remains behind as an insoluble residual coating on the metal substrate, contributing substantial supplementary protective properties . This selective hydrolysis mechanism is fundamentally different from the behavior of single-salt chromate pigments—zinc chromate, strontium chromate, or simple potassium chromate—which either dissolve completely (leaving no residual barrier) or are too insoluble to provide adequate inhibitor flux . The dual action of sustained inhibitor release plus residual film formation is intrinsic to the double-salt crystallography and cannot be achieved by physically blending BaCrO₄ and K₂CrO₄ powders .

Controlled hydrolysis Barrier film formation Chromate pigment mechanism

Physical Property Profile: Density, Oil Absorption, and Low Tinting Strength Differentiate the Double Salt for Multi-Pigment Formulations

Barium potassium chromate exhibits a distinctive physical property profile that differentiates it from its single-cation chromate counterparts. Its density of 3.65 g/cm³ is intermediate between that of BaCrO₄ (4.498 g/cm³) and K₂CrO₄ (2.732 g/cm³) . Its oil absorption of 11.6% and apparent specific volume of 300 g/L are formulation-relevant parameters . Critically, Kastens and Prigotsky identified the compound's low tinting strength as an unexpected practical advantage: unlike zinc chromate or strontium chromate, which impart strong yellow coloration, the barium potassium double salt can be incorporated into mixed-pigment primers at effective anti-corrosion loadings without dominating the coating's color, enabling combined primer–topcoat systems where the coloring effect is supplied by other pigments .

Pigment physical properties Paint formulation Multi-pigment primer systems

Optimal Application Scenarios for Chromic Acid, Barium Potassium Salt Based on Quantitative Performance Evidence


High-Performance Anti-Corrosive Primers for Structural Steel Requiring Maximum Passivation Efficiency

In epoxy, alkyd, phenolic, or chlorinated-rubber-based primer formulations for structural steel, where the primary performance metric is the magnitude and stability of anodic passivation, the barium potassium double salt is the evidence-supported choice. The Rozenfel'd et al. (1958) data demonstrate a 200–300 mV positive electrode potential shift and a 20–26-fold higher soluble CrO₃ extract concentration (10–13 g/L) compared to strontium or zinc chromate (~0.5 g/L), establishing a clear passivation-efficacy advantage . The Kastens and Prigotsky (1949) finding of 20–25% greater chromate ion availability per unit weight further supports its use where maximum inhibitor delivery per pigment mass is required .

Combined Primer–Finish Coat Systems Where Color Neutrality and Low Tinting Strength Are Required

For applications requiring a single coating to serve both as an anti-corrosion primer and a finish coat (or as a primer under light-colored topcoats), the low tinting strength of the barium potassium double salt is a decisive selection factor. As documented by Kastens and Prigotsky (1949), this property allows incorporation at effective anti-corrosion pigment volume concentrations without the strong yellow coloration characteristic of zinc chromate or strontium chromate, enabling color matching via other pigments in the formulation .

Anti-Corrosion Coatings for Light Metal Alloys (Aluminum and Magnesium) in Aerospace and Automotive Sectors

The controlled, sustained release of chromate inhibitor from the double salt is particularly valuable for protective coatings on aluminum and magnesium alloys, where rapid inhibitor depletion from highly soluble chromates can cause early coating failure, and insufficient solubility of single-cation chromates fails to establish passivation. The selective hydrolysis mechanism described by Kastens and Prigotsky (1949)—K₂CrO₄ dissolution with residual BaCrO₄ film formation—provides both immediate passivating action and long-term barrier protection, matching the corrosion protection requirements for light-metal components in aerospace and automotive applications .

Chromate Pigment Benchmarking and Comparative Corrosion-Inhibition Research

Given its well-characterized position at the top of the passivating-power hierarchy established by Rozenfel'd et al. (1958), the barium potassium double salt serves as an appropriate positive-control benchmark in research programs evaluating novel, non-toxic corrosion inhibitor pigments (e.g., molybdates, phosphates, or organic inhibitors). The quantitative baseline data—200–300 mV potential shift, CrO₃ extract concentration of 10–13 g/L, and 20–25% chromate ion availability advantage—provide a rigorous comparative framework against which candidate replacement pigments can be objectively assessed .

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